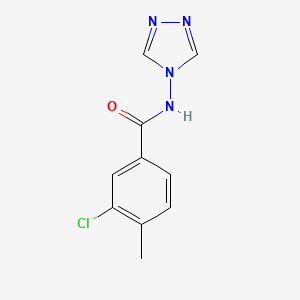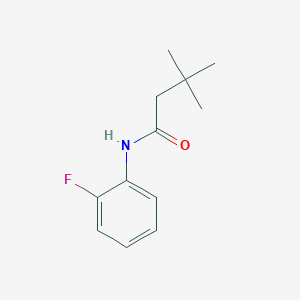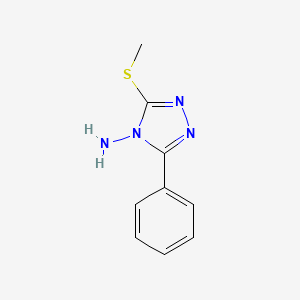![molecular formula C14H18ClN3O2 B5790579 4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5790579.png)
4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide, commonly known as CCMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMI is a synthetic compound that belongs to the class of carboximidamide derivatives. It has been found to have promising applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of CCMI involves the inhibition of enzymes through the formation of stable complexes with the active site of the enzyme. CCMI has been found to interact with the metal ion present in the active site of the enzyme, leading to the inhibition of its activity. The exact mechanism of inhibition may vary depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
CCMI has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. The inhibition of these enzymes can have significant biochemical and physiological effects. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ion, which can affect the acid-base balance in the body. Similarly, the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can affect the functioning of the nervous system.
实验室实验的优点和局限性
CCMI has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. CCMI has also been found to exhibit potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme inhibition. However, CCMI also has some limitations. Its potency may vary depending on the specific enzyme targeted, and it may not be effective against all enzymes. Additionally, CCMI may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on CCMI. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the application of CCMI in drug discovery and development. CCMI has been found to exhibit promising activity against various disease targets, including cancer and Alzheimer's disease. Further research is needed to explore the potential of CCMI as a therapeutic agent for these and other diseases. Additionally, the development of new synthetic methods for CCMI may lead to the discovery of new derivatives with improved properties.
合成方法
The synthesis of CCMI involves the reaction between 4-chlorobenzenecarboximidamide and cyclohexyl isocyanate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a base to yield the final product. The synthesis of CCMI is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学研究应用
CCMI has been extensively studied for its potential applications in scientific research. It has been found to have promising applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. CCMI has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.
属性
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-8-6-10(7-9-11)13(16)18-20-14(19)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLHKLCBTHIGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)
![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)




![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)
![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)

![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)


